5-(4H-1,2,4-Triazol-4-yl)-1H-indole-3-carboxaldehyde
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Overview
Description
5-(4H-1,2,4-Triazol-4-yl)-1H-indole-3-carboxaldehyde: is a heterocyclic compound that features both an indole and a triazole ring. These structures are known for their significant biological activities and are often found in various pharmacologically active molecules. The compound’s unique structure makes it a valuable subject of study in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4H-1,2,4-Triazol-4-yl)-1H-indole-3-carboxaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-amino-1,2,4-triazole with indole-3-carboxaldehyde in the presence of a suitable catalyst and solvent. The reaction conditions often include refluxing the mixture in ethanol or another polar solvent .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aldehyde group, forming carboxylic acids.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.
Substitution: The triazole and indole rings can participate in various substitution reactions, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous conditions.
Substitution: Electrophilic aromatic substitution reactions using reagents like halogens or nitrating agents under acidic or basic conditions.
Major Products:
Oxidation: 5-(4H-1,2,4-Triazol-4-yl)-1H-indole-3-carboxylic acid.
Reduction: 5-(4H-1,2,4-Triazol-4-yl)-1H-indole-3-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor. It has shown activity against certain enzymes, making it a candidate for drug development .
Medicine: The compound’s structure is similar to that of known pharmacologically active molecules, suggesting potential therapeutic applications. It is being investigated for its anticancer, antifungal, and antibacterial properties .
Industry: In the materials science industry, the compound is used in the development of new materials with specific properties, such as luminescent materials and coordination polymers .
Mechanism of Action
The mechanism of action of 5-(4H-1,2,4-Triazol-4-yl)-1H-indole-3-carboxaldehyde involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, forming stable complexes that can inhibit enzyme activity. The indole ring can interact with biological membranes, affecting cell signaling pathways. These interactions can lead to the inhibition of enzyme activity, disruption of cell membranes, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
- 4-(4H-1,2,4-Triazol-4-yl)benzoic acid
- 6-(3-substituted-4H-1,2,4-triazol-4-yl)-2-benzoxazolinone
- 2-substituted-6-(4H-1,2,4-triazol-4-yl)benzo[d]thiazole
Comparison: Compared to these similar compounds, 5-(4H-1,2,4-Triazol-4-yl)-1H-indole-3-carboxaldehyde is unique due to the presence of both an indole and a triazole ring. This dual-ring structure enhances its biological activity and allows for more diverse chemical reactions. The compound’s ability to form stable complexes with metal ions and its potential therapeutic applications make it a valuable subject of study .
Properties
CAS No. |
191212-89-2 |
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Molecular Formula |
C11H8N4O |
Molecular Weight |
212.21 g/mol |
IUPAC Name |
5-(1,2,4-triazol-4-yl)-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C11H8N4O/c16-5-8-4-12-11-2-1-9(3-10(8)11)15-6-13-14-7-15/h1-7,12H |
InChI Key |
YNJCSUYDFNCRFU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1N3C=NN=C3)C(=CN2)C=O |
Origin of Product |
United States |
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